molecular formula C8H7ClN2O B13976724 6-Chloroimidazo[1,5-a]pyridine-5-methanol

6-Chloroimidazo[1,5-a]pyridine-5-methanol

Cat. No.: B13976724
M. Wt: 182.61 g/mol
InChI Key: UDHJIFQJWANCAF-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,5-a]pyridine-5-methanol is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-methanol typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. Subsequent chlorination and reduction steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-methanol involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloroimidazo[1,5-a]pyridin-5-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-3,5,12H,4H2

InChI Key

UDHJIFQJWANCAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N2C1=CN=C2)CO)Cl

Origin of Product

United States

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